molecular formula C32H22O4 B12105209 2,3,5,6-tetraphenylterephthalic acid

2,3,5,6-tetraphenylterephthalic acid

Cat. No.: B12105209
M. Wt: 470.5 g/mol
InChI Key: KQXVXJWGNZSGRB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetraphenylterephthalic acid: is an organic compound with the chemical formula C30H18O4. It belongs to the class of aromatic polycarboxylic acids. The compound features four phenyl rings attached to a terephthalic acid core. Terephthalic acid is a well-known building block in polymer chemistry and is commonly used in the production of polyesters and plastics. The addition of phenyl groups to terephthalic acid results in the formation of this intriguing compound.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2,3,5,6-tetraphenylterephthalic acid. One common method involves the reaction of terephthalic acid with benzene in the presence of a Lewis acid catalyst. The phenyl groups are introduced through electrophilic aromatic substitution reactions. The overall process can be summarized as follows:

Terephthalic acid+4C6H6Lewis acid2,3,5,6-tetraphenylterephthalic acid\text{Terephthalic acid} + 4\text{C}_6\text{H}_6 \xrightarrow{\text{Lewis acid}} \text{this compound} Terephthalic acid+4C6​H6​Lewis acid​2,3,5,6-tetraphenylterephthalic acid

Industrial Production: While industrial-scale production methods are less common for this specific compound, laboratory-scale synthesis is feasible. Researchers have explored various reaction conditions and catalysts to optimize the yield and purity of this compound.

Chemical Reactions Analysis

Reactivity: 2,3,5,6-Tetraphenylterephthalic acid is relatively stable due to the resonance stabilization provided by the phenyl rings. it can participate in various reactions:

    Oxidation: Under appropriate conditions, it can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl groups may lead to the corresponding diol or other reduced derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups.

    Esterification: Reaction with alcohols can yield esters.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas (H).

    Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides).

    Esterification: Alcohols (e.g., ethanol, methanol).

Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield diols or other reduced derivatives, while substitution reactions can lead to various substituted tetraphenylterephthalic acids.

Scientific Research Applications

2,3,5,6-Tetraphenylterephthalic acid finds applications in:

    Materials Science: Due to its rigid and planar structure, it can serve as a building block for designing functional materials.

    Fluorescent Probes: Its fluorescence properties make it useful as a probe in biological studies.

    Supramolecular Chemistry: It participates in host-guest interactions and self-assembly processes.

Mechanism of Action

The exact mechanism by which 2,3,5,6-tetraphenylterephthalic acid exerts its effects depends on its specific application. For example, in fluorescent probes, it undergoes excited-state intramolecular proton transfer (ESIPT) to emit light. In materials science, its rigidity and π-conjugated system contribute to its unique properties.

Comparison with Similar Compounds

While 2,3,5,6-tetraphenylterephthalic acid is relatively unique due to its tetraphenyl substitution pattern, other related compounds include:

    Terephthalic Acid: The parent compound without phenyl groups.

    2,3,5,6-Tetramethylterephthalic Acid: A derivative with methyl groups instead of phenyl groups.

    2,3,5,6-Tetrafluoroterephthalic Acid: A fluorinated analog.

Properties

IUPAC Name

2,3,5,6-tetraphenylterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O4/c33-31(34)29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30(32(35)36)28(24-19-11-4-12-20-24)27(29)23-17-9-3-10-18-23/h1-20H,(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXVXJWGNZSGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C(=O)O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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